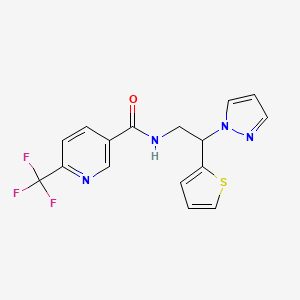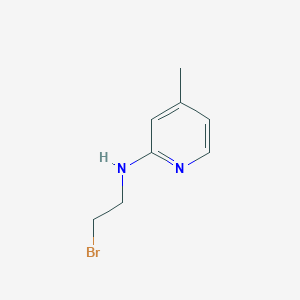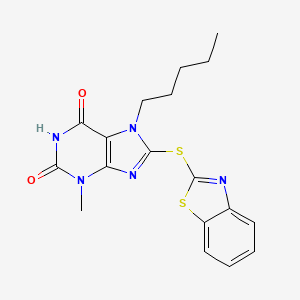
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. TPN-171 was first synthesized and characterized in 2010 by a group of researchers from the University of Michigan and has since been the subject of numerous studies investigating its mechanism of action and potential benefits.
作用机制
The exact mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair, metabolism, and cell signaling.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide can induce cell death in cancer cells by disrupting NAD+ biosynthesis and altering cellular metabolism. In addition, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is its high potency and specificity for NAMPT inhibition. This makes it a valuable tool for studying the role of NAMPT in cellular processes and for investigating the potential therapeutic applications of NAMPT inhibitors. However, one limitation of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is its poor solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide. One area of interest is the development of more potent and selective NAMPT inhibitors based on the structure of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide. Another area of research is the investigation of the role of NAMPT in various diseases and the potential therapeutic applications of NAMPT inhibitors. Additionally, the development of more soluble forms of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide could make it a more useful tool for studying NAMPT inhibition in vivo.
合成方法
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves a multi-step process that begins with the reaction of 2-bromoethyl pyrazole with thiophene-2-carbaldehyde to form 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine. This intermediate is then reacted with 6-trifluoromethylnicotinic acid to form N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide. The synthesis method has been optimized to yield high purity and high yields of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide.
科学研究应用
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. One of the main areas of research has been its anti-cancer properties. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may have potential as a novel cancer therapy.
属性
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c17-16(18,19)14-5-4-11(9-20-14)15(24)21-10-12(13-3-1-8-25-13)23-7-2-6-22-23/h1-9,12H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRYAPPNMFPCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2948336.png)
![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2948339.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2948341.png)

![N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948345.png)

![6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-N-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinamine](/img/structure/B2948348.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2948349.png)
![(Z)-2-Cyano-3-[4-(4-methoxyphenoxy)-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2948353.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2948354.png)


![(2,3-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948358.png)